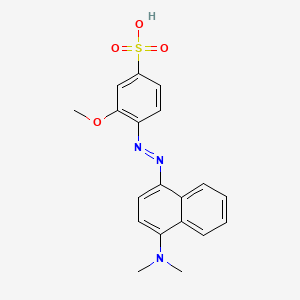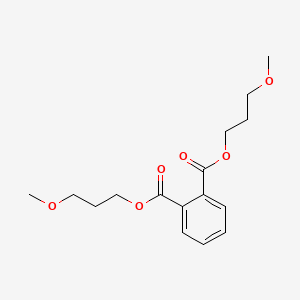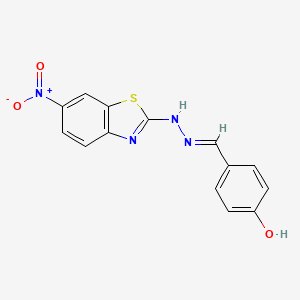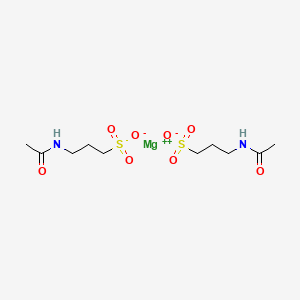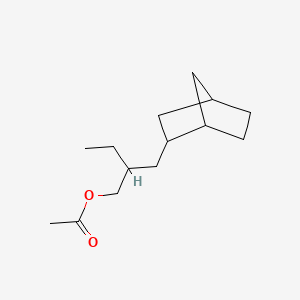
2-Ethyl-3-(bicyclo(2.2.1)hept-2-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is an organic compound with the molecular formula C14H24O2. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is often used in various industrial applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate typically involves the esterification of 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propan-1-ol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate exerts its effects depends on its interaction with molecular targets. The rigid bicyclo[2.2.1]heptane structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The acetate group can undergo hydrolysis, releasing the active alcohol which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate:
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Another similar compound with a different substitution pattern on the bicyclic framework.
Uniqueness
2-Ethyl-3-(bicyclo[2.2.1]hept-2-yl)propyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
85099-13-4 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.1]heptanylmethyl)butyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-11(9-16-10(2)15)6-14-8-12-4-5-13(14)7-12/h11-14H,3-9H2,1-2H3 |
Clé InChI |
QFCDGLRMLBAVGY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1CC2CCC1C2)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
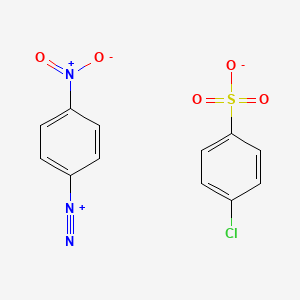
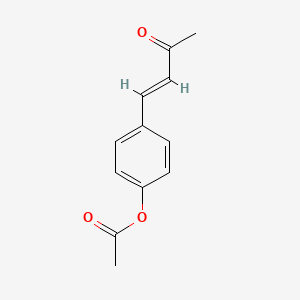
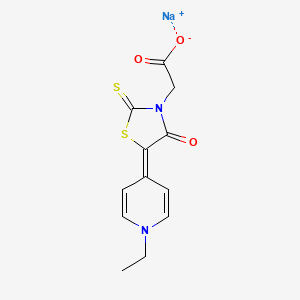
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
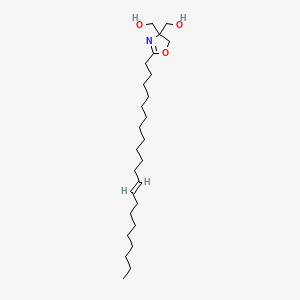
![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
